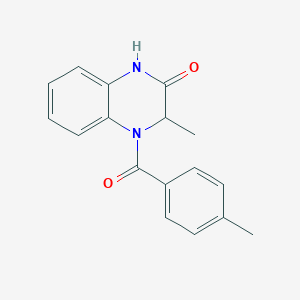

3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

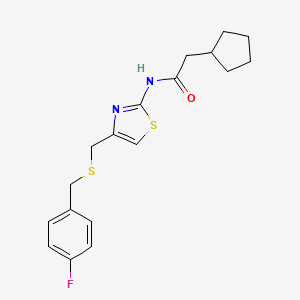

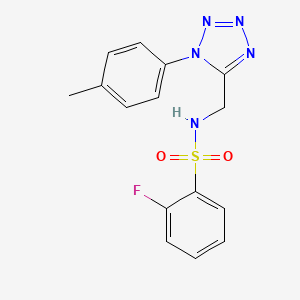

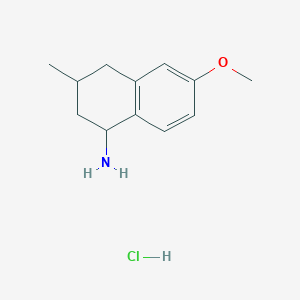

The compound 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a derivative of the quinoxalinone family, which is known for its diverse pharmacological properties. Quinoxalinones are heterocyclic compounds that have been studied for their potential in drug design due to their interaction with various biological targets, including phosphodiesterase inhibition, β-adrenergic receptor blocking, and interaction with serotonin and dopamine receptors .

Synthesis Analysis

While the specific synthesis of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not detailed in the provided papers, related quinoxalinone derivatives have been synthesized through various methods. For instance, 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, indicating that bromomethyl quinoxalinones can be functionalized further . Additionally, lithiation of quinazolinones, a structurally similar compound, followed by reactions with electrophiles, has been used to create a range of substituted derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives has been extensively studied using various computational methods, such as DFT and TD-DFT calculations. These studies help in understanding the optimized molecular structure, spectroscopic characterization, and electronic interactions within the molecules . Although the exact molecular structure analysis of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is not provided, similar analyses on related compounds can offer insights into its structural parameters and electronic properties.

Chemical Reactions Analysis

Quinoxalinone derivatives participate in a variety of chemical reactions. For example, electrochemical oxidation in the presence of nucleophiles can lead to the formation of new derivatives, such as benzofuran . Additionally, reactions with Schiff bases can yield different heterocyclic compounds, demonstrating the reactivity of the quinoxalinone moiety . These studies suggest that 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone could also undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as fluorescence, reactivity, and biological activity . The pharmacological properties of quinoxalinones, including their interactions with various receptors and enzymes, have been reviewed, highlighting the importance of the 3,4-dihydro-2(1H)-quinolinone scaffold in drug design . The specific physical and chemical properties of 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone would need to be determined experimentally, but they are likely to be influenced by the methyl and benzoyl groups attached to the quinoxalinone core.

Applications De Recherche Scientifique

Quinoxaline Derivatives and Biological Activities

Quinoxaline derivatives, such as 3-methyl-4-(4-methylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, have been extensively studied for their diverse biological activities. These compounds are known for their significant role in medicinal chemistry due to their broad spectrum of pharmacological properties. The quinoxaline core structure is a heterocyclic compound consisting of a fusion between a benzene ring and a pyrazine ring, making it an essential scaffold in drug development.

Quinoxaline derivatives are utilized in the creation of dyes, pharmaceuticals, and antibiotics. Their applications extend to the exploration of antitumor properties, with some derivatives being investigated for their potential in cancer therapy. The versatility of quinoxaline compounds is further highlighted by their use as catalyst ligands in various chemical reactions. The structural modifications of quinoxaline allow for the development of compounds with targeted biological activities, including antimicrobial, anti-inflammatory, antidiabetic, antiviral, and antitumor actions. This wide array of applications underscores the importance of quinoxaline derivatives in both scientific research and the development of new therapeutic agents (Pareek & Kishor, 2015).

Applications in Medicinal Chemistry

In medicinal chemistry, the quinoxaline moiety is integral to the design of new pharmacologically active compounds. The structural diversity and stability of quinoxaline derivatives enable the incorporation of various bioactive moieties, leading to the creation of compounds with potential medicinal value. These derivatives have been synthesized and evaluated for a range of biological activities, including antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The challenge of solubility, which is crucial for the efficacy of a drug, has been addressed through the development of novel quinoxaline derivatives with improved bioavailability, offering solutions to overcome antibiotic resistance (Tiwary et al., 2016).

Quinoxaline in Organic Synthesis and Industry

Quinoxaline and its derivatives play a significant role in organic synthesis, serving as building blocks for natural and synthetic compounds. Their applications extend beyond pharmaceuticals, demonstrating utility in the design of biologically active compounds for various industrial applications. The adaptability of quinoxaline structures, through the formation of substituted derivatives, enables their use in a wide range of chemical transformations and the development of novel materials with specific industrial value (Ramli et al., 2014).

Mécanisme D'action

Target of Action

Compounds like this often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .

Mode of Action

Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a specific metabolic pathway, leading to decreased production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can affect how well the compound is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cell signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-4-(4-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-11-7-9-13(10-8-11)17(21)19-12(2)16(20)18-14-5-3-4-6-15(14)19/h3-10,12H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWFOKCURRXSHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)

![N-[[4-(2,6-dimethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2518545.png)